molecular formula C14H12F3NO3S B263644 N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B263644
M. Wt: 331.31 g/mol
InChI Key: QMRNYNJYQSJTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MTFB belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is not well understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site. The trifluoromethyl group in N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is thought to play a crucial role in its inhibitory activity by enhancing the binding affinity to the target enzyme.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. Additionally, N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for use in lab experiments. Firstly, it is readily available and can be synthesized using relatively simple methods. Additionally, it exhibits potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme function. However, one limitation of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide and its interactions with target enzymes. Additionally, there is a need for more studies to investigate the potential applications of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide in the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, the development of new methods for synthesizing N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide with improved solubility and potency could also be an area of future research.

Synthesis Methods

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase IX, which is overexpressed in many cancer cells. This makes N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the development of anticancer drugs.

properties

Molecular Formula

C14H12F3NO3S

Molecular Weight

331.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H12F3NO3S/c1-21-13-8-3-2-7-12(13)18-22(19,20)11-6-4-5-10(9-11)14(15,16)17/h2-9,18H,1H3

InChI Key

QMRNYNJYQSJTAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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